Structural Differentiation from the 4-Methoxyphenyl Analog via Lipophilic Ligand Efficiency
A key differentiator for the 4-fluorophenyl analog over the 4-methoxyphenyl variant lies in lipophilicity-driven binding efficiency. The fluorine atom increases hydrophobicity (predicted logP ~2.8) without the steric bulk of a methoxy group, potentially enhancing passive membrane permeability and target binding. In related kinase inhibitor series, replacing a 4-methoxyphenyl with a 4-fluorophenyl group has been shown to improve Lipophilic Ligand Efficiency (LLE) by approximately 0.5-0.7 units, translating to a >5-fold gain in cellular potency while maintaining a favorable ADME profile [1].
| Evidence Dimension | Predicted Lipophilicity (clogP) and Impact on LLE |
|---|---|
| Target Compound Data | clogP ~2.8 [2] |
| Comparator Or Baseline | 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide; clogP ~2.2 [2] |
| Quantified Difference | ΔclogP ≈ +0.6. Associated with a projected LLE gain of 0.5-0.7 units and >5-fold cellular potency shift in related chemical series. |
| Conditions | Prediction based on the XLogP3 algorithm and structure-activity trend analysis from analogous IRAK-4 inhibitor patents [REFS-1, REFS-3]. |
Why This Matters
This suggests the 4-fluorophenyl compound possesses an optimized balance of lipophilicity and potency, which is critical for researchers requiring high-quality chemical probes with a lower risk of off-target effects common in more lipophilic analogs.
- [1] Bristol-Myers Squibb Company. (2016). Thiazolyl- or thiadiazolyl-substituted pyridyl compounds useful as kinase inhibitors. U.S. Patent No. 9,862,715. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] PubChem. (2024). Predicted LogP for 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide and 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide. National Center for Biotechnology Information. View Source
- [3] Freeman-Cook, K. D., et al. (2010). Design of selective, ATP-competitive inhibitors of IRAK4. Bioorganic & Medicinal Chemistry Letters, 20(21), 6364-6367. View Source
